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Compound of Interest

Compound Name: DDD00057570

Cat. No.: B2356493 Get Quote

A comprehensive evaluation of the therapeutic window is crucial for the development of new

chemical entities, balancing efficacy against toxicity to ensure patient safety and optimal

therapeutic outcomes. This guide aims to provide a detailed comparison of the therapeutic

windows of two compounds: DDD00057570 and SCYX-7158 (also known as acoziborole).

While extensive research and clinical trial data are available for SCYX-7158, a thorough search

of scientific literature and public databases yielded no information on DDD00057570.

Therefore, a direct comparison of their therapeutic windows is not feasible at this time. This

guide will focus on presenting the comprehensive data available for SCYX-7158 to serve as a

benchmark for future comparisons.

SCYX-7158 (Acoziborole): A Profile
SCYX-7158, or acoziborole, is a novel, orally bioavailable benzoxaborole compound developed

for the treatment of Human African Trypanosomiasis (HAT), also known as sleeping sickness, a

parasitic disease caused by Trypanosoma brucei.[1][2] A significant advantage of acoziborole is

its potential as a single-dose oral treatment for both stages of the disease, which would

revolutionize treatment in remote areas.[3][4]

Efficacy of SCYX-7158
The efficacy of SCYX-7158 has been demonstrated in both preclinical and clinical studies.
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In a murine model of Stage 2 HAT, SCYX-7158 was effective at various oral doses. A 100%

cure rate was observed after seven daily oral doses of 25 mg/kg.[5] Even at a lower dose of

12.5 mg/kg administered once daily for seven days, an 80% cure rate was achieved.[1][2][5]

Parameter DDD00057570 SCYX-7158 (Acoziborole)

Preclinical Model No Data Available

Murine model of Stage 2

Human African

Trypanosomiasis (HAT)[5]

Effective Dose No Data Available

12.5 mg/kg (once daily for 7

days) resulted in an 80% cure

rate.[1][2][5]

Optimal Dose No Data Available

25 mg/kg (once daily for 7

days) resulted in a 100% cure

rate.[5]

Clinical Efficacy in Human Trials:

A phase II/III clinical trial involving 208 patients with T.b. gambiense HAT demonstrated the high

efficacy of a single oral dose of 960 mg of acoziborole.[3][4][6] The treatment success rate at

18 months was 95% for patients with late-stage HAT and 100% for those with early-stage HAT.

[3][7]

Parameter DDD00057570 SCYX-7158 (Acoziborole)

Clinical Trial Phase No Data Available Phase II/III[3][6]

Patient Population No Data Available

208 patients with early- and

late-stage gambiense HAT[3]

[6]

Dosage No Data Available
Single oral dose of 960 mg[6]

[8]

Success Rate (18 months) No Data Available
95% in late-stage HAT; 100%

in early-stage HAT[3][7]
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Safety and Tolerability of SCYX-7158
The safety profile of SCYX-7158 has been evaluated in both preclinical and clinical settings,

indicating a favorable therapeutic window.

Preclinical Toxicology:

In vitro: SCYX-7158 showed a low risk for cytochrome P450-based drug-drug interactions,

with IC50 values above 10 µM for major human isoforms.[5] It was also found to be non-

mutagenic in the Ames assay.[9]

Cardiovascular Safety: The compound did not exhibit significant binding to the hERG

potassium channel, suggesting a low risk of causing long QT syndrome.[9]

Clinical Safety:

In the phase II/III trial, acoziborole was well-tolerated.[6] While 75% of patients experienced

treatment-emergent adverse events, 93% of these were mild or moderate.[10] The most

common drug-related adverse events were pyrexia and asthenia.[6][10] Importantly, no

significant drug-related safety signals were identified, and the four deaths that occurred during

the study were not considered to be related to the treatment.[3][6] A first-in-human study in

healthy volunteers also demonstrated that acoziborole was well-tolerated at all tested doses up

to a maximum of 1200 mg, with no dose-related adverse events observed.[11][12]
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Parameter DDD00057570 SCYX-7158 (Acoziborole)

Preclinical Safety Findings No Data Available

Low risk for CYP450

interactions, non-mutagenic

(Ames test negative), low

potential for hERG channel

binding.[5][9]

Clinical Adverse Events No Data Available

Most were mild to moderate

(93%). Most common drug-

related events were pyrexia

and asthenia.[6][10]

Serious Adverse Events No Data Available

No significant drug-related

safety signals reported. Deaths

in the trial were not considered

treatment-related.[3][6]

Maximum Tolerated Dose

(Healthy Volunteers)
No Data Available

Well-tolerated up to a single

dose of 1200 mg.[11][12]

Pharmacokinetics of SCYX-7158
The pharmacokinetic profile of SCYX-7158 supports its use as a single-dose therapy due to its

long half-life.

Parameter DDD00057570 SCYX-7158 (Acoziborole)

Bioavailability No Data Available
Orally bioavailable in rodents

and non-human primates.[1][2]

Distribution No Data Available

Readily distributes into the

central nervous system (CNS).

[2][5]

Half-life (in humans) No Data Available
Approximately 400 hours.[12]

[13]

Metabolism No Data Available Low clearance.[5]
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Experimental Protocols
In Vitro Trypanocidal Activity of SCYX-7158
The in vitro activity of SCYX-7158 was assessed against various Trypanosoma brucei strains.

[1] Parasite viability was determined using a resazurin-based assay after 72 hours of

incubation with the compound.[1] For time-kill assays, trypanosomes were exposed to

continuous drug pressure, and parasite viability was measured by ATP content at multiple time

points over 24 hours.[5]

Murine Model of Stage 2 HAT
The efficacy of SCYX-7158 in a late-stage HAT model involved infecting mice with T. b. brucei.

[5] Treatment with oral doses of SCYX-7158 was initiated 21 days after infection and continued

for 7 days.[14] A cure was defined as the absence of parasitemia in the blood for 180 days

post-treatment, confirmed by the inability of blood and brain homogenates from treated animals

to cause infection in fresh mice.[5]

Phase II/III Clinical Trial of Acoziborole
This multicenter, open-label, single-arm study enrolled 208 patients with early- or late-stage

gambiense HAT in the Democratic Republic of the Congo and Guinea.[4][6] Patients received a

single oral dose of 960 mg of acoziborole and were hospitalized for observation until day 15

post-treatment.[6] Follow-up visits were conducted at 3, 6, 12, and 18 months.[6] The primary

endpoint was the treatment success rate at 18 months, defined as cure or probable cure based

on the absence of trypanosomes and a cerebrospinal fluid white blood cell count of less than

20 cells/µL.[15]
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Caption: Conceptual diagram of a therapeutic window.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b2356493?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2356493?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Patient Screening (n=260)

Enrollment (n=208)
- 167 Late-stage HAT
- 41 Early-stage HAT

52 ineligible

Single Oral Dose
960 mg Acoziborole

In-hospital Observation
(15 days)

Outpatient Follow-up
(3, 6, 12, 18 months)

Primary Endpoint:
Treatment Success at 18 months

Click to download full resolution via product page

Caption: Workflow of the Phase II/III clinical trial for SCYX-7158 (acoziborole).

Conclusion
SCYX-7158 (acoziborole) has demonstrated a promising therapeutic window for the treatment

of Human African Trypanosomiasis. It exhibits high efficacy at doses that are well-tolerated in

human subjects, with a favorable safety profile characterized by mild to moderate adverse
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events. Its long pharmacokinetic half-life supports a single-dose treatment regimen, which is a

significant advancement for this neglected disease.

Unfortunately, due to the absence of publicly available data for DDD00057570, a direct

comparison of its therapeutic window with that of SCYX-7158 is not possible. Further research

and data on DDD00057570 are required to conduct a meaningful comparative analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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